molecular formula C11H12BrNO B8121294 2-Bromo-N-cyclopropyl-6-methylbenzamide

2-Bromo-N-cyclopropyl-6-methylbenzamide

Cat. No.: B8121294
M. Wt: 254.12 g/mol
InChI Key: UVWWJPMJBJYTJT-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-6-methylbenzamide is an organic compound with the molecular formula C11H12BrNO It is a derivative of benzamide, featuring a bromine atom at the second position, a cyclopropyl group attached to the nitrogen atom, and a methyl group at the sixth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclopropyl-6-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 6-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. This step introduces the bromine atom at the second position of the benzene ring.

    Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under suitable conditions, such as refluxing in an appropriate solvent like ethanol or acetonitrile. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropyl-6-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides with different functional groups replacing the bromine atom.

    Reduction: Formation of N-cyclopropyl-6-methylbenzamide or other reduced derivatives.

    Oxidation: Formation of 2-bromo-N-cyclopropyl-6-methylbenzoic acid or other oxidized products.

Scientific Research Applications

2-Bromo-N-cyclopropyl-6-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of brominated benzamides on biological systems, including their interactions with enzymes and receptors.

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclopropyl-6-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-methylbenzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    N-cyclopropyl-6-methylbenzamide: Lacks the bromine atom, which may influence its reactivity in nucleophilic substitution reactions.

    2-Bromo-N-cyclopropylbenzamide: Lacks the methyl group, which may affect its steric and electronic properties.

Uniqueness

2-Bromo-N-cyclopropyl-6-methylbenzamide is unique due to the presence of all three substituents: the bromine atom, the cyclopropyl group, and the methyl group. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-cyclopropyl-6-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7-3-2-4-9(12)10(7)11(14)13-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWWJPMJBJYTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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